

Preclinical Profile of ACTB-1003: A Multi-Targeted Kinase Inhibitor

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Abstract

ACTB-1003 is an orally available, multi-targeted kinase inhibitor demonstrating potent preclinical activity through the simultaneous inhibition of pathways crucial for tumor growth, angiogenesis, and survival. This document provides a comprehensive overview of the preclinical findings for ACTB-1003, including its in vitro potency, in vivo efficacy, and mechanism of action. Detailed experimental methodologies for key studies are presented, alongside visualizations of its signaling pathway and experimental workflows to support further research and development efforts.

Introduction

ACTB-1003 is a small molecule kinase inhibitor designed to target multiple pathways implicated in cancer progression. Its mechanism of action involves the inhibition of Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tie-2, which are key drivers of tumor cell proliferation and angiogenesis. Additionally, ACTB-1003 induces apoptosis by targeting downstream kinases RSK and p70S6K. This multi-pronged approach suggests a potential for broad anti-tumor activity and the ability to overcome resistance mechanisms. The preclinical data summarized herein highlight the therapeutic potential of ACTB-1003 in various cancer models.

In Vitro Activity

ACTB-1003 has demonstrated potent inhibitory activity against a panel of key kinases in biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, indicating low nanomolar potency against its primary targets.

Target Kinase	IC50 (nM)	Pathway
FGFR1	6	Tumor Growth/Proliferation
VEGFR2	2	Angiogenesis
Tie-2	4	Angiogenesis
RSK	5	Apoptosis Induction
p70S6K	32	Apoptosis Induction

Cellular Activity

The anti-proliferative effects of ACTB-1003 were evaluated in cancer cell lines with known genetic alterations that drive tumor growth. ACTB-1003 showed potent, dose-dependent inhibition of proliferation in these models.

Cell Line	Cancer Type	Key Genetic Alterations	Outcome
OPM2	Human Multiple Myeloma	FGFR3 t(4:14) translocation, FGFR3 K650E mutation, PTEN deletion	Dose-dependent tumor growth inhibition
Ba/F3-TEL-FGFR1	Murine Leukemia	FGFR1 over-expression	Dose-dependent tumor growth inhibition

In Vivo Efficacy and Mechanism of Action

The anti-tumor activity of ACTB-1003 was assessed in various xenograft models, demonstrating significant, dose-dependent tumor growth inhibition in lung, breast, and colorectal cancer models.

Tumor Growth Inhibition in H460 Xenograft Model

In vivo studies using the H460 human non-small cell lung cancer xenograft model demonstrated that oral administration of ACTB-1003 resulted in significant tumor growth inhibition.

In Vivo Mechanism of Action

Mechanism of action studies in the H460 xenograft model confirmed the multi-targeted activity of ACTB-1003 in vivo:

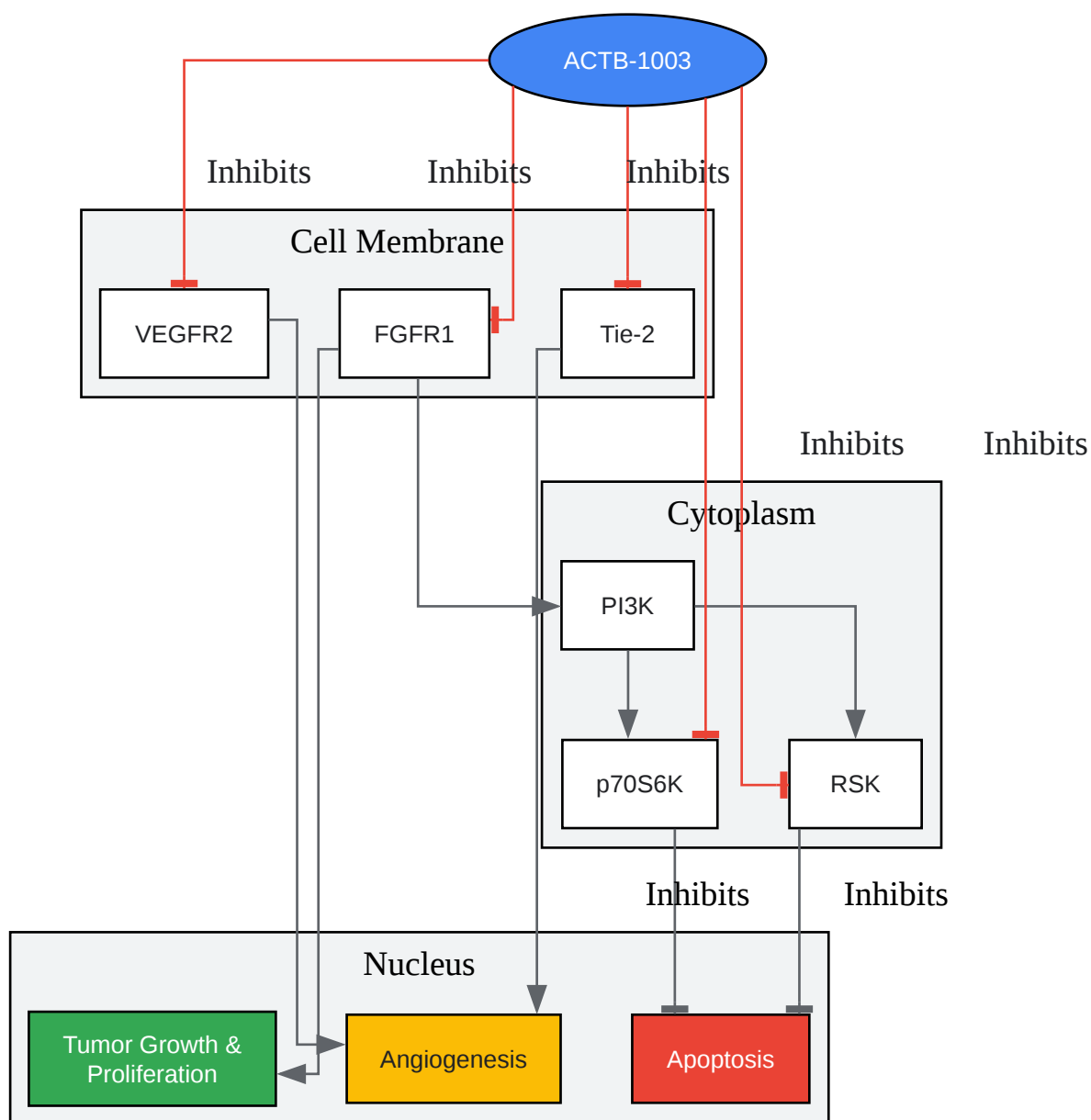
- **Inhibition of Downstream Signaling:** Demonstrated inhibition of RSK and p70S6K kinases.
- **Induction of Apoptosis:** Confirmed by increased PARP cleavage and positive TUNEL staining in tumor tissues.
- **Inhibition of Angiogenesis:** Evidenced by a reduction in CD31 staining in tumor sections, indicating decreased microvessel density.

Combination Studies

In the HCT-116 colon tumor xenograft model, ACTB-1003 was shown to be combinable with standard-of-care chemotherapy agents, 5-fluorouracil (5-FU) and paclitaxel. The combination did not diminish the activity of the chemotherapy agents or increase their toxicity.

Signaling Pathway and Experimental Workflow

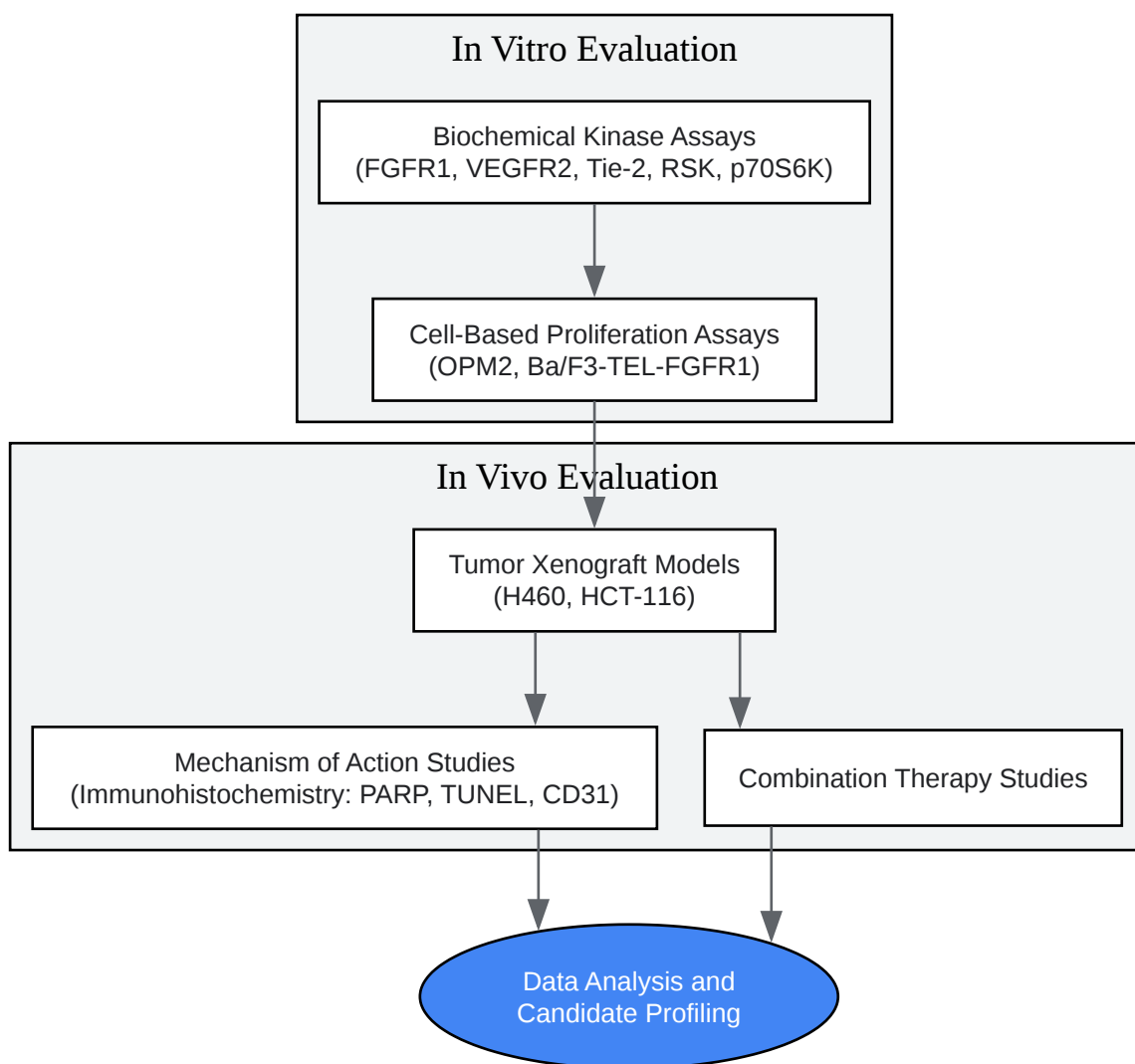
ACTB-1003 Signaling Pathway



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Caption: ACTB-1003 mechanism of action.

Preclinical Evaluation Workflow



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Caption: General workflow for preclinical evaluation.

Experimental Protocols

The following are representative protocols for the key experiments conducted in the preclinical evaluation of ACTB-1003.

In Vitro Kinase Inhibition Assay (Representative Protocol)

- Principle: A luminescence-based kinase assay, such as ADP-Glo™, is used to measure the amount of ADP produced during the kinase reaction. Inhibition of the kinase by ACTB-1003 results in a decrease in ADP production and, consequently, a lower luminescent signal.
- Materials: Recombinant human kinases (FGFR1, VEGFR2, Tie-2, RSK, p70S6K), appropriate substrates, ATP, kinase assay buffer, ACTB-1003, and a luminescence detection reagent.
- Procedure:
 - Prepare serial dilutions of ACTB-1003 in a suitable solvent (e.g., DMSO).
 - In a 96-well plate, add the kinase, substrate, and ACTB-1003 or vehicle control.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
 - Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
 - Measure luminescence using a microplate reader.
 - Calculate the percent inhibition for each concentration of ACTB-1003 and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Representative Protocol)

- Principle: A colorimetric or fluorometric assay, such as MTT or resazurin, is used to measure the metabolic activity of viable cells. A decrease in metabolic activity correlates with a reduction in cell proliferation.
- Materials: OPM2 or Ba/F3-TEL-FGFR1 cells, appropriate culture medium, ACTB-1003, and a cell proliferation assay reagent.
- Procedure:
 - Seed the cells in a 96-well plate and allow them to adhere or stabilize overnight.

- Treat the cells with serial dilutions of ACTB-1003 or vehicle control.
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
- Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a microplate reader.
- Calculate the percent inhibition of proliferation for each concentration of ACTB-1003 and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

H460 Xenograft Model (Representative Protocol)

- Principle: Human H460 tumor cells are implanted subcutaneously into immunocompromised mice. The effect of ACTB-1003 on tumor growth is monitored over time.
- Materials: H460 cells, immunocompromised mice (e.g., nude or SCID), cell culture medium, Matrigel (optional), ACTB-1003 formulation for oral administration.
- Procedure:
 - Harvest H460 cells and resuspend them in a mixture of medium and Matrigel.
 - Inject the cell suspension subcutaneously into the flank of each mouse.
 - Monitor the mice for tumor formation.
 - When tumors reach a palpable size, randomize the mice into treatment and control groups.
 - Administer ACTB-1003 or vehicle control orally according to the planned dosing schedule.
 - Measure tumor volume and body weight regularly.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Immunohistochemistry for CD31 (Representative Protocol)

- Principle: CD31 is a marker for endothelial cells. Immunohistochemical staining for CD31 in tumor tissue sections allows for the quantification of microvessel density, an indicator of angiogenesis.
- Materials: Formalin-fixed, paraffin-embedded tumor sections, primary antibody against CD31, a suitable secondary antibody detection system, and a chromogen.
- Procedure:
 - Deparaffinize and rehydrate the tumor sections.
 - Perform antigen retrieval to unmask the CD31 epitope.
 - Block endogenous peroxidase activity.
 - Incubate the sections with the primary anti-CD31 antibody.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Develop the signal using a chromogen such as DAB.
 - Counterstain the sections with hematoxylin.
 - Dehydrate and mount the slides.
 - Visualize the stained sections under a microscope and quantify the microvessel density.

Conclusion

The preclinical data for ACTB-1003 strongly support its development as a novel anti-cancer agent. Its ability to potently inhibit key pathways involved in tumor growth, angiogenesis, and survival provides a strong rationale for its clinical investigation in a variety of solid and hematological malignancies. The in vivo data confirm that its multi-targeted mechanism of action translates to significant anti-tumor efficacy. Further studies are warranted to explore the

full potential of ACTB-1003, both as a monotherapy and in combination with other anti-cancer agents.

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